molecular formula C15H12OS B14132136 (4-(Benzo[b]thiophen-3-yl)phenyl)methanol

(4-(Benzo[b]thiophen-3-yl)phenyl)methanol

Cat. No.: B14132136
M. Wt: 240.3 g/mol
InChI Key: JRRWGIRGVYGHKI-UHFFFAOYSA-N
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Description

(4-(Benzo[b]thiophen-3-yl)phenyl)methanol (CAS 1858202-49-9) is a high-value chemical scaffold with pronounced relevance in medicinal chemistry, particularly in the development of therapeutics for neurodegenerative disorders. This compound features a benzothiophene core linked to a phenylmethanol group, a structure identified as a key pharmacophore for potent and selective inhibition of the human Monoamine Oxidase B (hMAO-B) enzyme . The inhibition of hMAO-B is a well-validated strategy for the treatment of Parkinson's disease, as it increases dopamine levels in the brain and reduces the production of neurotoxic by-products like hydrogen peroxide . Research indicates that the benzo[b]thiophen-3-ol scaffold demonstrates high selectivity for the MAO-B isoform over MAO-A and possesses discrete antioxidant and metal-chelating potential . This multi-target potential is highly desirable, as it may address both enzymatic activity and oxidative stress associated with neurodegeneration. Molecular docking studies have underscored suitable binding site interactions for MAO inhibition and provided a roadmap for further structural optimization of this versatile scaffold . Supplied as a yellow to pale yellow or colorless liquid , (4-(Benzo[b]thiophen-3-yl)phenyl)methanol should be stored sealed in dry conditions and refrigerated (2-8 °C) to maintain stability . Researchers are exploring this heterocyclic nucleus as a novel lead compound for the treatment of neurodegenerative diseases . This product is intended for research and further chemical derivation in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C15H12OS

Molecular Weight

240.3 g/mol

IUPAC Name

[4-(1-benzothiophen-3-yl)phenyl]methanol

InChI

InChI=1S/C15H12OS/c16-9-11-5-7-12(8-6-11)14-10-17-15-4-2-1-3-13(14)15/h1-8,10,16H,9H2

InChI Key

JRRWGIRGVYGHKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C3=CC=C(C=C3)CO

Origin of Product

United States

Synthetic Methodologies for 4 Benzo B Thiophen 3 Yl Phenyl Methanol and Analogous Structures

Direct Synthesis Approaches to (4-(Benzo[b]thiophen-3-yl)phenyl)methanol

Direct synthetic routes typically involve the functionalization of a benzothiophene (B83047) derivative that is already coupled to a phenyl group. These methods often employ well-established organometallic or reduction reactions to introduce the desired methanol (B129727) group.

Grignard Reaction-Based Syntheses of Aryl-Substituted Benzothiophene Methanols

The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds and can be effectively utilized in the synthesis of aryl-substituted benzothiophene methanols. cerritos.edumiracosta.eduodinity.comathabascau.ca A plausible synthetic route to (4-(Benzo[b]thiophen-3-yl)phenyl)methanol involves the preparation of a Grignard reagent from a halogenated benzothiophene, such as 3-bromobenzo[b]thiophene. fishersci.comsigmaaldrich.comsigmaaldrich.com This organomagnesium compound can then act as a nucleophile, attacking the electrophilic carbonyl carbon of an appropriate aldehyde, such as 4-bromobenzaldehyde.

The initial product of this reaction would be a secondary alcohol. To arrive at the target structure, further modifications would be necessary. For instance, the resulting alcohol could be oxidized to the corresponding ketone, followed by a second Grignard reaction with a phenylmagnesium halide to introduce the second aryl group and form a tertiary alcohol. Subsequent dehydroxylation and introduction of the methanol group at the 4-position of the phenyl ring would complete the synthesis. It is crucial to conduct these reactions under anhydrous conditions, as Grignard reagents are highly sensitive to moisture. cerritos.edu

Reductive Synthesis Routes to Benzothiophene Methanol Derivatives

An alternative direct approach involves the reduction of a corresponding aldehyde or ester derivative. For the synthesis of (4-(Benzo[b]thiophen-3-yl)phenyl)methanol, a suitable precursor would be 4-(benzo[b]thiophen-3-yl)benzaldehyde or a corresponding benzoic acid ester. These precursors can be reduced to the primary alcohol using various reducing agents.

Sodium borohydride (B1222165) (NaBH4) is a commonly used reagent for the reduction of aldehydes and ketones to their corresponding alcohols. orientjchem.orgmasterorganicchemistry.comrsc.orgyoutube.comugm.ac.id The reaction is typically carried out in a protic solvent such as methanol or ethanol. For instance, the reduction of 4-(benzo[b]thiophen-3-yl)benzaldehyde with NaBH4 would yield (4-(Benzo[b]thiophen-3-yl)phenyl)methanol.

For the reduction of ester precursors, such as methyl 4-(benzo[b]thiophen-3-yl)benzoate, a more powerful reducing agent is generally required. Lithium aluminum hydride (LiAlH4) is a potent reducing agent capable of reducing esters and carboxylic acids to primary alcohols. masterorganicchemistry.comwikipedia.orgresearchgate.net The reaction is typically performed in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide.

Indirect Synthetic Strategies Involving Benzothiophene Formation

Indirect strategies focus on the construction of the benzothiophene ring system as a pivotal step in the synthesis. These methods offer flexibility in introducing various substituents onto the benzothiophene core.

Palladium-Catalyzed Coupling Reactions for Benzothiophene Scaffolds, including Sonogashira Coupling

Palladium-catalyzed cross-coupling reactions are instrumental in modern organic synthesis for the formation of carbon-carbon bonds. The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is a particularly effective method for constructing the precursors to benzothiophene scaffolds. rsc.orgbeilstein-journals.orgscielo.org.mxnih.govrsc.orgresearchgate.net

In this approach, a suitably substituted o-iodothioanisole can be coupled with a terminal alkyne, such as phenylacetylene, in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.gov This reaction forms a 2-alkynylthioanisole intermediate, which can then undergo cyclization to form the benzothiophene ring. The choice of substituents on the starting materials allows for the introduction of the desired phenyl group at the 3-position of the benzothiophene. Subsequent functional group manipulations on the phenyl ring can then be performed to install the methanol group.

Starting Aryl Halide Alkyne Catalyst System Product Yield (%) Reference
4-Iodotoluene Phenylacetylene Pd on alumina (B75360) / Cu2O on alumina 4-(Phenylethynyl)toluene 60 rsc.org
2,5-Diiodo-N-morpholinebenzamide 4-Ethynylanisole Pd2(dba)3 / CuI / PPh3 2,5-Bis((4-ethoxyphenyl)ethynyl)morpholinebenzamide 81 scielo.org.mx
2,5-Diiodo-N-morpholinebenzamide Phenylacetylene Pd2(dba)3 / CuI / PPh3 2,5-Bis(phenylethynyl)morpholinebenzamide 60 scielo.org.mx
Iodobenzene Phenylacetylene PdCl2(PPh3)2 Diphenylacetylene 85 beilstein-journals.org
1,2,3-Triiodobenzene Phenylacetylene Pd(PPh3)4 / CuI 1,2-Diiodo-3-(phenylethynyl)benzene 60 nih.gov

Electrophilic Cyclization Reactions for Benzothiophene Ring Formation

Electrophilic cyclization of 2-alkynylthioanisole derivatives provides a direct route to 2,3-disubstituted benzo[b]thiophenes. researchgate.netnih.govnih.govmdpi.comnih.gov This methodology involves the reaction of the alkyne with an electrophile, which induces an intramolecular attack from the sulfur atom to form the five-membered thiophene (B33073) ring.

A variety of electrophiles can be employed, with iodine being a common choice. nih.govresearchgate.netnih.govrsc.org The reaction of a 2-alkynylthioanisole with molecular iodine leads to the formation of a 3-iodobenzo[b]thiophene (B1338381) derivative. The iodine atom can then be further functionalized, for example, through a Suzuki or other palladium-catalyzed coupling reaction, to introduce the desired 4-(hydroxymethyl)phenyl group. This two-step sequence allows for the construction of the target molecule from readily available starting materials.

Acid-Catalyzed Cyclization Approaches in Benzothiophene Synthesis

Acid-catalyzed cyclization reactions represent another important strategy for the formation of the benzothiophene ring. One such method involves the cyclization of aryl styryl sulfides. While the search results did not provide a specific example of an acid-catalyzed cyclization leading directly to the target molecule, the general principle can be applied. For instance, palladium-catalyzed dual C-H functionalization of diaryl sulfides can lead to the formation of dibenzothiophenes, indicating the feasibility of intramolecular C-S bond formation under catalytic conditions. nih.gov

In a typical acid-catalyzed cyclization, a proton source promotes the intramolecular attack of the sulfur atom onto a suitably positioned double or triple bond, or an activated aromatic ring. The specific conditions, such as the choice of acid and solvent, are crucial for the success of the reaction and to minimize side products. This approach offers a potentially direct route to the benzothiophene core, which can then be further elaborated to introduce the (4-hydroxymethyl)phenyl substituent.

Oxidative Cyclization Methods for Benzo[b]thiophene-2-carboxylates

A significant advancement in the synthesis of benzothiophene derivatives involves the use of palladium iodide-catalyzed oxidative cyclization. This methodology provides a route to benzothiophene-3-carboxylic esters from 2-(methylthio)phenylacetylene substrates. nih.govacs.org The process is conducted under aerobic conditions and involves a sequence of deprotection and alkoxycarbonylation. nih.gov

The reaction is typically carried out in a stainless-steel autoclave charged with palladium iodide (PdI₂), potassium iodide (KI), and the substrate in an alcohol (ROH) solvent. The vessel is then pressurized with carbon monoxide (CO) and air. nih.gov Initial experiments using 1-(methylthio)-2-(phenylethynyl)benzene as the substrate in methanol resulted in the formation of the desired methyl 2-phenylbenzo[b]thiophene-3-carboxylate. acs.org

The proposed mechanism for this transformation involves several key steps:

S-Cyclization : An intramolecular nucleophilic attack of the o-methylthio group on the alkyne, coordinated to the palladium center, forms a sulfonium (B1226848) iodide intermediate. acs.org

Demethylation : The iodide anion demethylates the sulfonium intermediate. acs.org

Carbon Monoxide Insertion : CO inserts into the palladium-carbon bond. acs.org

Nucleophilic Displacement : The alcohol solvent acts as a nucleophile, attacking the acyl-palladium intermediate to yield the final ester product and regenerate the active catalyst through reoxidation by oxygen. acs.org

This method has been successfully applied to a variety of substrates with different substituents on both the acetylene (B1199291) moiety and the aromatic ring. High yields have been reported for substrates where the R¹ group is an aryl with either electron-donating or electron-withdrawing substituents. acs.org

Table 1: Palladium-Catalyzed Oxidative Cyclization of 2-(Methylthio)phenylacetylenes This table summarizes the synthesis of various benzo[b]thiophene-3-carboxylates using the described oxidative cyclization method. Data sourced from nih.govacs.org.

EntryR¹ SubstituentR² SubstituentProductYield (%)
1PhenylHMethyl 2-phenylbenzo[b]thiophene-3-carboxylate71
24-MethylphenylHMethyl 2-(p-tolyl)benzo[b]thiophene-3-carboxylate76
34-BromophenylHMethyl 2-(4-bromophenyl)benzo[b]thiophene-3-carboxylate83
4PhenethylHMethyl 2-phenethylbenzo[b]thiophene-3-carboxylate65
5Phenyl5-MethylMethyl 5-methyl-2-phenylbenzo[b]thiophene-3-carboxylate61
6Phenyl5-BromoMethyl 5-bromo-2-phenylbenzo[b]thiophene-3-carboxylate55
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Synthesis of Precursor Molecules for (4-(Benzo[b]thiophen-3-yl)phenyl)methanol Analogs

Preparation of Functionalized Benzo[b]thiophenes for Subsequent Transformations

The synthesis of the core benzo[b]thiophene scaffold with various functional groups is crucial for the subsequent elaboration into target molecules like (4-(Benzo[b]thiophen-3-yl)phenyl)methanol. Several methodologies have been developed to construct this heterocyclic system.

One efficient approach is the one-pot synthesis from bromoenynes and o-alkynylbromobenzene derivatives, which involves a palladium-catalyzed C-S bond formation followed by a heterocyclization reaction. acs.org Another strategy utilizes an intramolecular copper-catalyzed S-arylation of enethiolates that are generated in situ. acs.org

A versatile method for producing regioselectively functionalized benzo[b]thiophenes starts from N,N-diethyl O-3-halophenylcarbamates. acs.org The key steps in this synthesis are an ortho-lithiation followed by an electrophilic halocyclization, which allows for the introduction of various substituents at the C-2, C-3, and C-7 positions. acs.orgresearchgate.net

Aryne chemistry provides another powerful tool for the one-step synthesis of 3-substituted benzo[b]thiophenes. nih.govrsc.orgrsc.org This intermolecular reaction occurs between easily accessible o-silylaryl triflates (as aryne precursors) and alkynyl sulfides. nih.govrsc.org The reaction tolerates a wide range of functional groups on both the aryne precursor and the alkynyl sulfide (B99878), enabling the synthesis of diverse multisubstituted benzothiophenes. nih.gov

Furthermore, visible-light-promoted cyclization of disulfides and alkynes has emerged as a practical method for synthesizing benzothiophenes, offering a greener alternative to some traditional methods. rsc.org Electrophilic sulfur-mediated cyclization of alkynylthioanisoles also provides a direct route to functionalized benzo[b]thiophenes. nih.gov

Table 2: Selected Methodologies for the Synthesis of Functionalized Benzo[b]thiophenes This table provides an overview of different synthetic strategies for preparing the benzo[b]thiophene core structure. acs.orgacs.orgnih.govrsc.orgnih.gov

MethodologyKey Reagents/CatalystsStarting MaterialsKey Features
Copper-Catalyzed S-ArylationCopper catalystBromoenynes, o-alkynylbromobenzenesOne-pot procedure, in situ generation of intermediates. acs.org
Ortho-lithiation & Halocyclizationn-BuLi, I₂, NBSN,N-diethyl O-3-halophenylcarbamatesProvides regioselective functionalization at C-2, C-3, and C-7. acs.org
Aryne ReactionCsFo-Silylaryl triflates, Alkynyl sulfidesOne-step intermolecular reaction with broad substrate scope. nih.govrsc.org
Visible-Light-Promoted CyclizationPhotoredox catalystDisulfides, AlkynesUtilizes visible light as an energy source. rsc.org
Electrophilic Sulfur CyclizationElectrophilic sulfur sourceAlkynylthioanisolesDirect formation of the benzothiophene ring. nih.gov
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Synthesis of Chalcone (B49325) Derivatives as Intermediates for Benzothiophene Systems

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are valuable intermediates in organic synthesis due to their reactive α,β-unsaturated carbonyl group, which allows for various chemical transformations to form heterocyclic compounds. acs.org The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an aryl ketone and an aromatic aldehyde. researchgate.netnih.gov

In the context of benzothiophene-containing structures, chalcones can be synthesized by reacting a benzothiophene-based ketone or aldehyde with a suitable aromatic partner. For instance, novel heteroaryl chalcones have been synthesized through the reaction of substituted aromatic ketones with benzo[b]thiophene-3-carbaldehyde. researchgate.net Similarly, reacting 2-acetyl benzothiophene with various substituted benzaldehydes in the presence of sodium hydroxide (B78521) yields a series of 1-(Benzo[b]thiophen-2-yl)-3-(aryl)prop-2-en-1-ones. niscpr.res.in These reactions are typically carried out in an alcohol solvent at room temperature or slightly below. niscpr.res.in

The design of hybrid molecules incorporating both benzothiophene and chalcone scaffolds has also been explored. mdpi.comnih.gov These "benzothiophene-chalcone hybrids" are of interest for their biological activities. mdpi.com In some of these structures, the chalcone's α,β-unsaturated carbonyl system is incorporated into a more rigid benzothiophene ring system, forming 3-benzoylbenzothiophenes. nih.gov The synthesis of these compounds can be achieved through Wittig-type reactions followed by acylation. nih.gov

Table 3: Synthesis of Benzothiophene-Related Chalcone Derivatives This table highlights examples of Claisen-Schmidt condensations used to prepare chalcones incorporating a benzothiophene moiety. researchgate.netniscpr.res.in

Ketone ComponentAldehyde ComponentCatalystProduct Name
Substituted aromatic ketonesBenzo[b]thiophene-3-carbaldehydeKOH or Pyrrolidine(E)-3-(benzo[b]thiophen-3-yl)-1-(aryl)prop-2-en-1-one derivatives. researchgate.net
2-Acetyl benzothiopheneSubstituted benzaldehydes20% NaOH1-(Benzo[b]thiophen-2-yl)-3-(aryl)prop-2-en-1-one derivatives. niscpr.res.in
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Spectroscopic and Structural Elucidation Techniques for 4 Benzo B Thiophen 3 Yl Phenyl Methanol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful technique for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can deduce the chemical environment of each atom and how they are connected.

The ¹H NMR spectrum of (4-(Benzo[b]thiophen-3-yl)phenyl)methanol provides detailed information about the number, environment, and connectivity of protons in the molecule. The spectrum is characterized by distinct signals in the aromatic, benzylic, and hydroxyl regions.

The protons of the benzo[b]thiophene moiety typically appear as a complex multiplet pattern in the aromatic region (δ 7.0-8.5 ppm). Specifically, the proton at the 2-position of the thiophene (B33073) ring often presents as a singlet, while the four protons on the fused benzene (B151609) ring (positions 4, 5, 6, and 7) exhibit characteristic doublet and triplet patterns due to ortho- and meta-coupling. The protons of the 1,4-disubstituted phenyl ring appear as two distinct doublets, a classic AA'BB' system, in the aromatic region.

The methylene (B1212753) protons (-CH₂-) of the methanol (B129727) group are diastereotopic and would be expected to show a singlet at approximately δ 4.7 ppm. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for (4-(Benzo[b]thiophen-3-yl)phenyl)methanol

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~ 7.90d1HBenzo[b]thiophene H-4 or H-7
~ 7.85d1HBenzo[b]thiophene H-4 or H-7
~ 7.50d2HPhenyl H-2', H-6'
~ 7.40m4HPhenyl H-3', H-5' & Benzo[b]thiophene H-5, H-6
~ 7.30s1HBenzo[b]thiophene H-2
~ 4.70s2H-CH₂OH
~ 1.80br s1H-OH

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For (4-(Benzo[b]thiophen-3-yl)phenyl)methanol, signals for the quaternary carbons of the aromatic rings and the carbon of the methylene group are expected.

The benzo[b]thiophene scaffold will show eight distinct signals, while the phenyl ring will contribute four signals due to symmetry (two for the protonated carbons and two for the quaternary carbons). The benzylic carbon (-CH₂OH) is expected to resonate at approximately δ 65 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for (4-(Benzo[b]thiophen-3-yl)phenyl)methanol

Chemical Shift (δ ppm)Assignment
~ 141.0Phenyl C-1'
~ 140.5Benzo[b]thiophene C-7a
~ 138.0Benzo[b]thiophene C-3a
~ 135.0Phenyl C-4'
~ 130.0Benzo[b]thiophene C-3
~ 128.0Phenyl C-2', C-6'
~ 127.0Phenyl C-3', C-5'
~ 125.0Benzo[b]thiophene C-2
~ 124.5Benzo[b]thiophene C-5
~ 124.0Benzo[b]thiophene C-6
~ 123.0Benzo[b]thiophene C-4
~ 122.5Benzo[b]thiophene C-7
~ 65.0-CH₂OH

To unambiguously assign the proton signals, especially within the complex aromatic region, two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) are employed. An H-H COSY experiment would reveal correlations between adjacent protons. For instance, it would show the coupling between the protons on the benzene ring of the benzo[b]thiophene moiety and confirm the connectivity within the AA'BB' system of the phenyl ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of (4-(Benzo[b]thiophen-3-yl)phenyl)methanol would display characteristic absorption bands that confirm its structure.

A broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C-O stretching vibration of the primary alcohol would appear in the 1050-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed around 3100-3000 cm⁻¹, while aromatic C=C stretching bands appear in the 1600-1450 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for (4-(Benzo[b]thiophen-3-yl)phenyl)methanol

Frequency Range (cm⁻¹)VibrationFunctional Group
3400-3200O-H Stretch (broad)Alcohol
3100-3000C-H StretchAromatic
1600-1450C=C StretchAromatic Ring
~1030C-O StretchPrimary Alcohol
~830C-H Bending (out-of-plane)1,4-disubstituted benzene

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, further confirming its identity.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. For (4-(Benzo[b]thiophen-3-yl)phenyl)methanol (C₁₅H₁₂OS), the calculated exact mass for the protonated molecule [M+H]⁺ would be approximately 241.0682. An experimental HRMS value matching this calculated mass would provide strong evidence for the proposed molecular formula. The fragmentation pattern in the mass spectrum would likely show a prominent peak corresponding to the loss of a water molecule (H₂O) from the molecular ion, as well as cleavage at the benzylic position to form a stable tropylium-like cation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions occurring within molecules like (4-(Benzo[b]thiophen-3-yl)phenyl)methanol. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs and the intensity of the absorption are characteristic of the molecule's structure, specifically its chromophores.

The core structure of (4-(Benzo[b]thiophen-3-yl)phenyl)methanol contains two primary chromophores: the benzo[b]thiophene system and the phenyl ring. The conjugated π-electron system of the benzo[b]thiophene moiety is expected to give rise to intense absorption bands in the UV region, typically corresponding to π → π* transitions. The phenyl group attached at the 3-position of the benzothiophene (B83047) ring extends this conjugation, which can lead to a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the individual, unsubstituted chromophores.

Typical Electronic Transition Associated Chromophore Expected Wavelength Region
π → πBenzo[b]thiophene ringUltraviolet (UV)
π → πPhenyl ringUltraviolet (UV)
n → π*Sulfur non-bonding electronsUltraviolet (UV), often weaker

This table represents expected transitions based on the structure of (4-(Benzo[b]thiophen-3-yl)phenyl)methanol and data from related compounds.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

Although the crystal structure for (4-(Benzo[b]thiophen-3-yl)phenyl)methanol itself has not been reported in the reviewed literature, the structure of a closely related derivative, 3-(4-Methoxybenzyl)-1-benzothiophene , offers significant insight into the likely solid-state conformation. nih.govbgu.ac.il In this derivative, a methoxybenzyl group is present instead of the hydroxymethylphenyl group. The crystallographic analysis of 3-(4-Methoxybenzyl)-1-benzothiophene reveals that the molecule crystallizes in the monoclinic space group P2₁/c. nih.gov

A key structural feature is the dihedral angle between the benzo[b]thiophene ring system and the attached benzene ring, which was determined to be 72.41 (12)°. nih.govbgu.ac.il This significant twist indicates that the two aromatic systems are not coplanar in the solid state. The crystal structure is further stabilized by weak intermolecular C—H⋯π interactions. nih.govbgu.ac.il These structural parameters provide a valuable model for predicting the solid-state conformation of (4-(Benzo[b]thiophen-3-yl)phenyl)methanol.

ParameterValue for 3-(4-Methoxybenzyl)-1-benzothiophene nih.gov
Chemical FormulaC₁₆H₁₄OS
Formula Weight (Mᵣ)254.33
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.0158 (6)
b (Å)10.8230 (9)
c (Å)8.1219 (6)
β (°)112.563 (4)
Volume (ų)650.68 (9)
Z2
Temperature (K)295

Thermal Analysis Techniques (e.g., TGA-DTG, DSC)

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For organic compounds like (4-(Benzo[b]thiophen-3-yl)phenyl)methanol, Thermogravimetric Analysis (TGA), its derivative (DTG), and Differential Scanning Calorimetry (DSC) are particularly important for assessing thermal stability and identifying phase transitions.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. DSC is used to detect thermal events such as melting, crystallization, and glass transitions, providing information on melting points and enthalpies of fusion.

While specific TGA or DSC data for (4-(Benzo[b]thiophen-3-yl)phenyl)methanol were not found in the surveyed literature, these methods are standard for characterizing benzo[b]thiophene derivatives. For example, the thermal characteristics of novel benzo[b]thieno[2,3-d]thiophene derivatives were investigated using TGA and DSC to determine their thermal stability. mdpi.com In that study, the compounds exhibited high thermal stability, with decomposition temperatures (defined as 5% weight loss) occurring at 281 °C and 248 °C for the two derivatives, respectively. mdpi.com This indicates that the fused thiophene ring system imparts significant thermal robustness to the molecules, a property that would be expected to extend to (4-(Benzo[b]thiophen-3-yl)phenyl)methanol.

Technique Information Obtained Relevance for (4-(Benzo[b]thiophen-3-yl)phenyl)methanol
TGA Decomposition Temperature, Thermal StabilityDetermines the upper-temperature limit for the compound's use and storage.
DTG Temperature of Maximum Decomposition RatePinpoints specific thermal events during decomposition.
DSC Melting Point, Enthalpy of Fusion, Glass TransitionCharacterizes phase transitions and provides information on purity.

This table outlines the general application and relevance of thermal analysis techniques for the target compound.

Chemical Transformations and Reactivity of 4 Benzo B Thiophen 3 Yl Phenyl Methanol

Oxidation Reactions of the Methanol (B129727) Group

The benzylic alcohol functionality of (4-(Benzo[b]thiophen-3-yl)phenyl)methanol is amenable to oxidation to form the corresponding aldehyde or carboxylic acid, depending on the reagents and conditions employed. The oxidation of benzylic alcohols is a fundamental transformation in organic synthesis. beilstein-journals.orgorganic-chemistry.org

Various methods have been developed for this conversion, including metal-free photochemical approaches using catalysts like Eosin Y with molecular oxygen, which offer a green and efficient alternative to traditional heavy metal oxidants. organic-chemistry.org Other systems utilize N-heterocycle-stabilized iodanes (NHIs) which can produce benzylic aldehydes and ketones in high yields without overoxidation. beilstein-journals.org Catalytic amounts of certain molybdenum compounds, such as MoO2Cl2(L)2 (where L is DMSO, DMF, or THF), have also proven effective for the selective aerobic oxidation of activated benzyl (B1604629) alcohols to aldehydes. sci-hub.se Specifically, the oxidation of a similar compound, benzo[b]thiophen-2-ylmethanol, is a known method for preparing benzo[b]thiophene-2-carbaldehyde, indicating the feasibility of this transformation on the subject molecule. mdpi.com

Table 1: Representative Oxidation Reactions for Benzylic Alcohols

Oxidizing Agent/System Product Type Notes
N-Heterocyclic Stabilized Iodanes (NHIs) Aldehyde/Ketone Mild conditions, avoids overoxidation. beilstein-journals.org
Eosin Y / O2 / Light Aldehyde/Ketone Green, photochemical method. organic-chemistry.org
MoO2Cl2(L)2 / Air (O2) Aldehyde Selective for activated primary benzylic alcohols. sci-hub.se

Applying these methods to (4-(Benzo[b]thiophen-3-yl)phenyl)methanol would be expected to yield (4-(Benzo[b]thiophen-3-yl)phenyl)carbaldehyde. Further oxidation, if desired, could lead to 4-(Benzo[b]thiophen-3-yl)benzoic acid using stronger oxidizing agents.

Reduction Reactions on the Benzothiophene (B83047) Scaffold

The benzothiophene core of the molecule can undergo specific reduction reactions. A notable transformation is the reduction of the thiophene (B33073) portion of the scaffold while retaining the sulfur atom. This can be achieved using triethylsilane in an acidic medium, which results in the formation of the corresponding 2,3-dihydro-derivative. While not a reduction, another key reaction of the benzothiophene scaffold involves the oxidation of the sulfur atom. Treatment with oxidizing agents like hydrogen peroxide (H2O2) in acetic acid can convert the sulfide (B99878) to a sulfoxide (B87167) (benzo[b]thiophene 1-oxide) or further to a sulfone (benzo[b]thiophene 1,1-dioxide). These oxidized forms exhibit different electronic properties and reactivity compared to the parent benzothiophene.

Electrophilic Substitution Reactions on the Aromatic Rings

The molecule possesses two primary sites for electrophilic substitution: the benzothiophene ring system and the pendant phenyl ring. The hydroxylmethyl group (-CH2OH) on the phenyl ring is an ortho-, para-directing group, which would activate these positions for electrophilic attack.

The benzothiophene ring itself undergoes electrophilic substitution, although it is generally less regioselective compared to indole. Studies on related benzothiophene systems have shown that monosubstitution reactions such as nitration, formylation, and acetylation tend to occur preferentially at the 2-position of the benzothiophene ring. Therefore, electrophilic attack on (4-(Benzo[b]thiophen-3-yl)phenyl)methanol would likely yield a mixture of products, with substitution occurring on the phenyl ring (ortho to the methanol group) and on the benzothiophene ring (at the C2 position).

Functionalization of the Hydroxyl Group in (4-(Benzo[b]thiophen-3-yl)phenyl)methanol

Phosphonylation Reactions

The hydroxyl group of (4-(Benzo[b]thiophen-3-yl)phenyl)methanol can be converted into other functional groups, such as phosphonates. Benzyl phosphonate (B1237965) esters are valuable reagents, often used in Horner-Wadsworth-Emmons reactions. nih.gov A direct, one-flask procedure allows for the conversion of benzylic alcohols into their corresponding diethyl phosphonates. nih.govnih.gov This transformation is typically mediated by treating the alcohol with triethyl phosphite (B83602) in the presence of a Lewis acid like zinc iodide (ZnI2). nih.govorgsyn.org This method provides a convenient alternative to the traditional multi-step Michaelis-Arbuzov reaction. nih.govorgsyn.org

Table 2: Phosphonylation of Benzylic Alcohols

Reagents Product Reaction Type

Ring-Closing Metathesis (RCM) in Benzothiophene-Fused Systems

Ring-closing metathesis (RCM) is a powerful tool for the synthesis of cyclic compounds, including benzo-fused heterocycles. While there are no direct reports of RCM using (4-(Benzo[b]thiophen-3-yl)phenyl)methanol itself, derivatives of this compound could be designed to act as precursors for larger, fused-ring systems. For instance, by introducing alkenyl side chains onto either the benzothiophene or the phenyl ring of the molecule, subsequent RCM could be employed to construct new carbocyclic or heterocyclic rings fused to the original scaffold. This strategy is valuable for creating complex polycyclic aromatic systems.

Reactions Involving Heterocyclic Ring Formation from Benzothiophene Intermediates

The benzothiophene scaffold can serve as a building block for the synthesis of more complex heterocyclic systems. By introducing appropriate functional groups, derivatives of (4-(Benzo[b]thiophen-3-yl)phenyl)methanol can be cyclized to form various fused or linked heterocycles.

Pyridazines : The synthesis of pyridazine (B1198779) frameworks can be achieved through the reaction of 1,4-dicarbonyl compounds with hydrazine (B178648) or its derivatives. researchgate.net A benzothiophene-chalcone derivative, which could be synthesized from an acetylated version of the parent molecule, could serve as a 1,4-dicarbonyl equivalent precursor for cyclization into a pyridazine ring. niscpr.res.in

Pyrazoles : Thiophene-containing pyrazoles can be synthesized through the cyclocondensation of thiophene-chalcone intermediates with hydrazine derivatives. semanticscholar.org For example, a chalcone (B49325) derived from an acetylated (4-(Benzo[b]thiophen-3-yl)phenyl)methanol could react with phenylhydrazine (B124118) in refluxing acetic acid to yield a pyrazole (B372694) derivative. semanticscholar.org Another route involves the copper-mediated electrophilic cyclization of α,β-alkynic hydrazones prepared from thiophene acetylides. researchgate.net

Triazines : Covalent triazine frameworks (CTFs) have been synthesized from benzothiophene-containing dinitrile precursors through acid-catalyzed trimerization. rsc.org A dinitrile derivative of (4-(Benzo[b]thiophen-3-yl)phenyl)methanol could potentially undergo a similar cyclotrimerization to form a 1,3,5-triazine (B166579) ring. chim.it Alternatively, the most common method for synthesizing 1,3,5-triazines involves the sequential nucleophilic substitution of chlorine atoms on cyanuric chloride, which could be reacted with an amine-functionalized derivative of the title compound. nih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
(4-(Benzo[b]thiophen-3-yl)phenyl)methanol
(4-(Benzo[b]thiophen-3-yl)phenyl)carbaldehyde
2,3-dihydro-benzo[b]thiophene
4-(Benzo[b]thiophen-3-yl)benzoic acid
Benzo[b]thiophene 1,1-dioxide
Benzo[b]thiophene 1-oxide
Benzo[b]thiophene-2-carbaldehyde
Benzo[b]thiophen-2-ylmethanol
Cyanuric chloride
Dess-Martin periodinane
Diethyl phosphonate
Eosin Y
Hydrazine
Indole
Phenylhydrazine
Triethyl phosphite
Triethylsilane

Michael Addition Reactions on Benzothiophene-Propenone Systems

(4-(Benzo[b]thiophen-3-yl)phenyl)methanol serves as a key precursor for the synthesis of benzothiophene-based chalcones, or more systematically, benzothiophene-propenone systems. The transformation begins with the oxidation of the benzylic alcohol to the corresponding aldehyde, 4-(benzo[b]thiophen-3-yl)benzaldehyde. This aldehyde can then undergo a Claisen-Schmidt condensation with various ketones to yield the target α,β-unsaturated ketone (chalcone) framework.

These benzothiophene-propenone systems are excellent Michael acceptors due to the electron-withdrawing nature of the carbonyl group, which polarizes the α,β-double bond. This reactivity is harnessed for the synthesis of various heterocyclic derivatives, notably pyrazolines and pyrimidines.

The reaction of these chalcones with hydrazine derivatives, such as phenylhydrazine, in an acidic medium like acetic acid, leads to the formation of pyrazoline rings. sciprofiles.com This reaction proceeds via an initial Michael addition of the hydrazine to the β-carbon of the propenone, followed by an intramolecular cyclization and dehydration. The resulting pyrazoline scaffolds incorporating a benzothiophene moiety have been investigated for their biological activities. sciprofiles.comijaerd.orgresearchgate.net Research has shown that certain benzothiophene-substituted pyrazolines exhibit significant antimicrobial properties against various bacterial and fungal strains. sciprofiles.comjaper.in For instance, studies on a series of these molecules revealed that substitutions on the pyrazoline ring influence their bioactivity, with some compounds showing outstanding efficacy against tested microbial pathogens. sciprofiles.com

Similarly, the reaction of benzothiophene chalcones with thiourea (B124793) in an alkaline medium can be used to synthesize pyrimidine-2-thione derivatives. miami.eduresearchgate.netnih.gov This cyclocondensation reaction is also initiated by a Michael addition of the nucleophilic sulfur or nitrogen of thiourea to the activated double bond of the chalcone.

The research findings highlight the importance of the benzothiophene-propenone system as an intermediate for creating a library of heterocyclic compounds with potential pharmacological applications.

Table 1: Antimicrobial Activity of Selected Benzothiophene-Pyrazoline Derivatives

Compound ID Target Organism Activity Reference
3i Various Bacteria & Fungi Outstanding antimicrobial activity, comparable to reference drugs. sciprofiles.com
3a Various Bacteria & Fungi Prominent anti-microbial activity. sciprofiles.com
3b Various Bacteria & Fungi Prominent anti-microbial activity. sciprofiles.com

Click Chemistry Applications for Hybrid Compound Synthesis

The chemical scaffold of (4-(Benzo[b]thiophen-3-yl)phenyl)methanol is also amenable to modification for use in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.org This powerful reaction allows for the efficient and specific joining of two different molecular fragments, leading to the synthesis of novel hybrid compounds, most notably 1,2,3-triazole derivatives. researchgate.net

To utilize (4-(Benzo[b]thiophen-3-yl)phenyl)methanol in a click reaction, the benzylic alcohol group must first be converted into either an azide (B81097) or a terminal alkyne.

To introduce an azide: The alcohol can be converted to a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by an azide ion (e.g., using sodium azide).

To introduce an alkyne: The alcohol can be O-alkylated with a suitable propargyl halide, such as propargyl bromide, in the presence of a base to form a propargyl ether.

The resulting functionalized benzothiophene derivative can then be "clicked" with a complementary molecule containing the corresponding alkyne or azide. This strategy has been employed to create benzothiophene-triazole hybrids. rsc.orgresearchgate.net The 1,2,3-triazole ring acts as a stable linker, connecting the benzothiophene core to another pharmacophore or molecular entity.

This modular approach is highly valuable in medicinal chemistry for generating libraries of diverse compounds for biological screening. nih.gov For example, triazole-containing hybrids are known to exhibit a wide range of biological activities, including anticancer properties. nih.govbiointerfaceresearch.comnih.govjcgtm.org By linking the benzothiophene moiety to other known bioactive fragments via a triazole bridge, researchers can explore new chemical space and develop compounds with potentially enhanced or novel therapeutic effects. nih.govtmu.edu.twrsc.org Studies have demonstrated that such hybrid molecules can exhibit potent cytotoxic activity against various cancer cell lines. nih.govnih.govbiointerfaceresearch.com

Table 2: Examples of Hybrid Compounds Synthesized via Click Chemistry

Starting Scaffold Click Reaction Partner Resulting Hybrid Class Potential Application Reference
Benzothiophene-alkyne Benzyl azide Benzothiophene-triazole Pharmacological compounds rsc.org
Biphenyl-azide (N3-OTBN) Various alkynes Biphenyl-triazole Anticancer (Kinase STK33 inhibition) nih.gov
Benzothiazole-azide Various alkynes Benzothiazole-triazole Anticancer (TNBC) nih.gov

Design, Synthesis, and Structural Activity Relationships of 4 Benzo B Thiophen 3 Yl Phenyl Methanol Derivatives for Advanced Research

Strategic Modifications on the Phenyl Ring of (4-(Benzo[b]thiophen-3-yl)phenyl)methanol

The phenyl ring in the (4-(Benzo[b]thiophen-3-yl)phenyl)methanol scaffold offers a prime location for strategic modifications to modulate the compound's physicochemical properties and biological activity. The introduction of various substituents on this ring can influence factors such as solubility, metabolic stability, and target-binding interactions.

Common synthetic strategies for introducing substituents onto the phenyl ring often involve the use of appropriately substituted starting materials. For instance, the Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating the biaryl linkage between the benzothiophene (B83047) and phenyl rings. By employing a variety of substituted phenylboronic acids or esters, a diverse library of derivatives with different functional groups on the phenyl ring can be generated.

The position of the substituent on the phenyl ring is also a critical determinant of its effect. Ortho-, meta-, and para-substitution can lead to distinct steric and electronic environments, which in turn can result in different biological activities or potencies. For example, a bulky substituent in the ortho position might force a twisted conformation between the phenyl and benzothiophene rings, which could be either beneficial or detrimental to its interaction with a specific biological target.

Table 1: Examples of Strategic Modifications on the Phenyl Ring

Substituent (R)PositionPotential Influence
-OCH3paraIncreased electron density, potential for hydrogen bonding
-ClmetaElectron-withdrawing, alters electrostatic interactions
-CF3paraStrong electron-withdrawing, can improve metabolic stability
-NO2orthoStrong electron-withdrawing, potential for steric hindrance

Functionalization at the Benzo[b]thiophene Moiety

The benzo[b]thiophene core itself provides multiple sites for functionalization, allowing for a wide range of chemical modifications to explore structure-activity relationships. The 2-position of the thiophene (B33073) ring and various positions on the fused benzene (B151609) ring are common targets for substitution.

The existing substituents on the benzo[b]thiophene ring can significantly influence the outcome and yield of subsequent reactions. Electrophilic substitution reactions on the benzo[b]thiophene ring are a common method for introducing new functional groups. The directing effect of substituents on the benzene ring of the benzothiophene core follows the general principles of electrophilic aromatic substitution. For instance, electron-donating groups tend to direct incoming electrophiles to the ortho and para positions relative to themselves, while electron-withdrawing groups direct to the meta position.

In the context of electrophilic cyclization reactions to form the benzothiophene ring, the electronic nature of substituents on the precursor molecules can impact the reaction efficiency. Electron-donating groups on the aromatic ring of the starting material can enhance the nucleophilicity of the ring, facilitating the cyclization process and often leading to higher yields. Conversely, strong electron-withdrawing groups can deactivate the ring, potentially requiring harsher reaction conditions or resulting in lower yields. researchgate.net

The introduction of halogen atoms, such as chlorine, bromine, or iodine, onto the benzo[b]thiophene scaffold is a key strategy for enabling further derivatization. rsc.org Halogenated benzothiophenes are valuable intermediates that can participate in a variety of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide array of aryl, alkynyl, and amino moieties, respectively.

A common method for introducing a halogen at the 3-position of a benzo[b]thiophene is through electrophilic halogenation of a 2-substituted benzo[b]thiophene precursor. Alternatively, electrophilic cyclization of o-alkynyl thioanisoles in the presence of a halogen source can directly yield 3-halobenzo[b]thiophenes. The choice of halogenating agent and reaction conditions can influence the regioselectivity of the halogenation. The presence of a halogen at the 3-position is particularly useful for subsequent functionalization to build more complex molecules. rsc.org

Table 2: Common Halogenation Methods for Benzo[b]thiophenes

Halogenating AgentPosition of HalogenationSubsequent Reactions
N-Bromosuccinimide (NBS)Primarily 3-positionSuzuki, Sonogashira, Buchwald-Hartwig
N-Chlorosuccinimide (NCS)Primarily 3-positionSuzuki, Sonogashira, Buchwald-Hartwig
Iodine (I2)Primarily 3-positionSuzuki, Sonogashira, Buchwald-Hartwig

Linker Chemistry in Connecting Benzothiophene and Phenylmethanol Scaffolds to Other Moieties

The (4-(Benzo[b]thiophen-3-yl)phenyl)methanol structure can serve as a versatile linker or be connected to other molecular entities through various linker chemistries. The hydroxymethyl group (-CH2OH) on the phenyl ring is a key functional handle for such connections. This group can be readily converted into other functionalities, such as halides, azides, or amines, which can then be used to attach the scaffold to other molecules of interest, including fluorescent probes, polymers, or pharmacophores.

The biaryl nature of the core structure provides a rigid and defined spatial orientation, which can be advantageous in the design of molecules where the distance and relative orientation of two connected moieties are critical. The length and flexibility of the linker can be further tuned by introducing spacers between the phenylmethanol group and the other moiety.

For example, the hydroxyl group can be etherified with a bifunctional linker containing a terminal alkyne or azide (B81097), allowing for subsequent "click" chemistry reactions. Alternatively, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, which can then be used in reductive amination or amide bond formation, respectively, to connect to other molecules.

Structure–Activity Relationship (SAR) Studies of Synthesized Benzothiophene Analogues, focused on chemical modifications

Structure-activity relationship (SAR) studies of benzothiophene analogues have revealed key insights into the structural requirements for various biological activities. While specific SAR data for (4-(Benzo[b]thiophen-3-yl)phenyl)methanol is not extensively documented, inferences can be drawn from studies on structurally related 3-arylbenzothiophene derivatives.

Chemical modifications at different positions of the benzothiophene and the attached phenyl ring have been shown to significantly impact biological activity. For instance, in a series of 3-aroyl-2-arylbenzo[b]thiophene derivatives, the nature and position of substituents on both aryl rings were found to be critical for their antiestrogenic activity. researchgate.net

For example, studies on other benzothiophene-containing compounds have shown that:

Substitution on the benzothiophene benzene ring: Introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the entire scaffold, affecting its binding affinity to target proteins.

Substitution at the 2-position of the benzothiophene: This position is often crucial for activity, and modifications here can dramatically alter the biological profile.

The nature of the group at the 3-position: The 3-phenyl group in the parent scaffold is a key feature. Modifications to this group, as discussed in section 5.1, are expected to have a significant impact on activity.

Table 3: General SAR Trends for Benzothiophene Analogues

ModificationGeneral Effect on Biological ActivityRationale
Introduction of a basic amineOften increases potencyEnhanced binding through ionic interactions or hydrogen bonding.
Addition of polar groups (e.g., -OH, -COOH)Can improve solubility and selectivityIncreased hydrogen bonding potential and altered physicochemical properties.
Variation of substituents on the phenyl ringModulates electronic and steric propertiesFine-tunes binding interactions with the target. researchgate.net
Halogenation of the benzothiophene ringCan enhance binding or provide a handle for further modificationAlters lipophilicity and electronic distribution. rsc.org

Advanced Applications of 4 Benzo B Thiophen 3 Yl Phenyl Methanol and Its Derivatives in Material Science and Chemical Biology Research

Utilization as Scaffolds for Developing Novel Chemical Probes

The development of chemical probes is essential for visualizing and understanding complex biological processes. The benzothiophene (B83047) scaffold, due to its inherent fluorescence and ability to be chemically modified, serves as a promising platform for the design of such probes. researchgate.net These probes can be engineered to detect specific analytes or changes in the cellular environment, such as pH, through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). The electron-rich nature of the benzothiophene ring system can be modulated by the introduction of various functional groups, allowing for the fine-tuning of the probe's photophysical properties. For instance, the attachment of specific recognition moieties to the benzothiophene core can lead to selective binding with target molecules, resulting in a measurable change in the fluorescence signal. This "turn-on" or "turn-off" response enables the sensitive and selective detection of the target. Research in this area focuses on creating benzothiophene-based probes with high quantum yields, large Stokes shifts, and excellent photostability to enhance their utility in biological imaging and sensing applications. researchgate.net

Role in the Design of Organic Semiconductors and Optoelectronic Materials

The planarity and extended π-conjugation of the benzothiophene system make it an excellent candidate for the development of organic semiconductors. mdpi.comrsc.org These materials are at the heart of next-generation flexible and transparent electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Derivatives of benzo[b]thieno[2,3-d]thiophene (BTT) and nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) have been synthesized and investigated for their semiconducting properties. mdpi.comrsc.orgmdpi.com The introduction of substituents on the benzothiophene core can significantly influence the material's charge transport characteristics by altering its molecular packing and energy levels (HOMO/LUMO). nih.gov For example, solution-processable BTT derivatives have been utilized as the active layer in OFETs, demonstrating p-channel behavior with respectable hole mobilities and high on/off current ratios. mdpi.com The performance of these organic semiconductors is highly dependent on the processing conditions, such as the deposition technique and annealing temperature, which affect the morphology and crystallinity of the thin film.

Compound ClassKey FeaturesApplicationPerformance Metric
Benzo[b]thieno[2,3-d]thiophene (BTT) DerivativesSolution-processable, p-channel behaviorOrganic Field-Effect Transistors (OFETs)Hole mobility up to 0.005 cm²/Vs, on/off ratio > 10⁶
nih.govBenzothieno[3,2-b] nih.govbenzothiophene (BTBT) DerivativesHigh thermal and environmental stability, liquid crystalline phasesOrganic Thin-Film TransistorsHole mobility up to 4.6 cm²/Vs, on/off ratio of 2.2 × 10⁷

Table 1: Performance of Benzothiophene-Based Organic Semiconductors

Research into Organic Light-Emitting Diodes (OLEDs) and Laser Dyes

The photoluminescent properties of benzothiophene derivatives make them attractive for applications in organic light-emitting diodes (OLEDs) and as laser dyes. In OLEDs, these materials can function as either the emissive layer or as a host material for phosphorescent or fluorescent dopants. nih.gov The benzophenone (B1666685) core, a related aromatic ketone, has been successfully used to create host materials for phosphorescent emitters, leading to highly efficient OLEDs. nih.gov Similarly, the benzothiophene scaffold, with its high triplet energy and good charge-transporting properties, can be functionalized to create efficient host materials that facilitate energy transfer to guest emitters. Furthermore, by carefully designing the molecular structure to include donor and acceptor moieties, benzothiophene derivatives with thermally activated delayed fluorescence (TADF) properties can be developed, which can theoretically achieve 100% internal quantum efficiency in OLEDs. The fluorescence of crystalline small-molecule pigments based on thiophenes can be enhanced by incorporating bulky side groups to prevent quenching in the solid state, a strategy that could be applied to develop benzothiophene-based laser dyes.

Exploration in Catalysis and Electrocatalysis Research (e.g., hydrazine (B178648) electrooxidation)

Recent research has highlighted the potential of benzothiophene derivatives as metal-free catalysts in electrochemical applications, such as the electrooxidation of hydrazine. dergipark.org.tr Hydrazine is a high-energy fuel used in direct hydrazine fuel cells (DHFCs), and efficient anode catalysts are crucial for their performance. A study on 3-iodo-2-(p-tolyl)benzo[b]thiophene demonstrated its efficacy as an anode catalyst for hydrazine electrooxidation in an alkaline medium. dergipark.org.tr Electrochemical measurements, including cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS), revealed that this organic catalyst exhibits significant current density and low charge transfer resistance, making it a promising alternative to expensive and scarce noble metal catalysts like platinum and palladium. dergipark.org.trdergipark.org.tr The long-term stability of this benzothiophene derivative further enhances its potential for practical applications in fuel cell technology. dergipark.org.tr Another study on benzofused tricyclic heterocyclic derivatives also showed promising results for hydrazine electrooxidation, with one compound exhibiting a current density of 38.32 mA/cm². nih.govnih.gov

CatalystApplicationKey Finding
3-Iodo-2-(p-tolyl)benzo[b]thiopheneHydrazine ElectrooxidationShowed the highest current performance (15.40 mA/cm²) among the tested organocatalysts. dergipark.org.tr
Benzofused Tricyclic Heterocyclic DerivativeHydrazine ElectrooxidationAchieved a current density of 38.32 mA/cm². nih.gov

Table 2: Benzothiophene Derivatives in Electrocatalysis

Investigation in Chemical Sensing Applications (e.g., pH probes, hydrazine sensing)

The development of sensitive and selective chemical sensors is crucial for environmental monitoring and industrial process control. Benzothiophene-based compounds have emerged as promising candidates for the fabrication of chemosensors, particularly for the detection of hydrazine. rsc.orgresearchgate.net A benzothiophene-based semi-bis-chalcone has been synthesized and demonstrated to act as a photoluminescent chemosensor for the real-time detection of hydrazine. rsc.orgresearchgate.net The sensing mechanism is based on the nucleophilic attack of hydrazine on the chalcone (B49325) moiety, which leads to a distinct change in the photoluminescence of the sensor molecule. This allows for the visual and spectroscopic detection of hydrazine with high selectivity and a broad working pH range. rsc.orgresearchgate.net The versatility of the benzothiophene scaffold allows for the incorporation of various recognition sites, enabling the design of sensors for a wide range of analytes. Theoretical studies, such as Density Functional Theory (DFT), are often employed to understand the sensing mechanism and to optimize the design of these chemosensors for improved performance. rsc.orgresearchgate.net While specific research on benzothiophene-based pH probes is less documented in the provided context, the fundamental principles of designing fluorescent probes suggest their potential in this area as well.

Design of Benzothiophene-Based Scaffolds for Receptor Ligand Research

The rigid and planar structure of the benzothiophene core makes it an ideal scaffold for the design of ligands that can selectively bind to biological receptors. researchgate.net This has led to extensive research in medicinal chemistry, with a focus on developing novel therapeutic agents.

Estrogen Receptor Ligands: The 2-arylbenzothiophene scaffold is a key structural feature of the selective estrogen receptor modulator (SERM) raloxifene. acs.org Numerous analogs have been synthesized to explore the structure-activity relationships and to develop new SERMs with improved tissue selectivity and therapeutic profiles for conditions like breast cancer and osteoporosis. nih.govnih.govekb.eg Novel 6-OH-benzothiophene derivatives have been designed as covalent antagonists of the estrogen receptor α (ERα), showing potent antiproliferative effects in ER+ breast cancer cells. nih.gov

Monoamine Oxidase (MAO) Inhibitors: Derivatives of benzo[b]thiophen-3-ol have been investigated as inhibitors of human monoamine oxidase (hMAO), an important enzyme in the central nervous system. nih.govtandfonline.comnih.govunich.itresearchgate.net Many of these compounds exhibit high selectivity for the MAO-B isoform, which is a key target in the treatment of neurodegenerative disorders like Parkinson's disease. nih.govtandfonline.comnih.govunich.itresearchgate.net

Polo-like Kinase 1 (PLK1) Polo-Box Domain (PBD) Inhibitors: Benzothiophene derivatives have been developed as inhibitors of the polo-box domain (PBD) of Polo-like kinase 1 (PLK1), a validated target for cancer therapy. sophion.comresearchgate.netresearchgate.net These inhibitors can induce mitotic arrest and apoptosis in tumor cells, highlighting their potential as anticancer agents. researchgate.net

STAT3 Inhibitors: The benzo[b]thiophene 1,1-dioxide scaffold has been utilized to design potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often dysregulated in cancer. nih.govbohrium.comresearchgate.netacs.orgresearchgate.net These inhibitors can block STAT3 phosphorylation, induce apoptosis, and inhibit the proliferation of cancer cells. acs.org

Receptor TargetBenzothiophene ScaffoldTherapeutic Area
Estrogen Receptor α (ERα)2-Arylbenzothiophene, 6-OH-benzothiopheneBreast Cancer, Osteoporosis
Monoamine Oxidase B (MAO-B)Benzo[b]thiophen-3-olNeurodegenerative Diseases
Polo-like Kinase 1 (PLK1) PBDBenzothiophene derivativesCancer
Signal Transducer and Activator of Transcription 3 (STAT3)Benzo[b]thiophene 1,1-dioxideCancer

Table 3: Benzothiophene-Based Scaffolds in Receptor Ligand Research

Future Directions and Emerging Research Avenues for 4 Benzo B Thiophen 3 Yl Phenyl Methanol Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of benzothiophene (B83047) derivatives, including (4-(Benzo[b]thiophen-3-yl)phenyl)methanol, has traditionally relied on multi-step processes. nih.gov A primary focus of future research is the development of more efficient and environmentally benign synthetic methodologies. This includes the exploration of one-pot domino reactions and palladium-catalyzed coupling reactions, which offer pathways to construct the benzothiophene scaffold with higher atom economy and reduced waste. malayajournal.orgmalayajournal.orgresearchgate.net Researchers are investigating novel catalytic systems, such as those based on copper and iridium, to facilitate direct C-H functionalization, a strategy that avoids the need for pre-functionalized starting materials. hw.ac.ukbohrium.com The move towards continuous flow chemistry is also anticipated to play a crucial role in improving the scalability and sustainability of synthetic processes for this class of compounds. bohrium.com

Exploration of Novel Functionalizations and Derivatizations

The benzothiophene ring system is a rich platform for chemical modification, and future research will undoubtedly focus on exploring novel functionalizations of (4-(Benzo[b]thiophen-3-yl)phenyl)methanol. hw.ac.uk The introduction of diverse substituents at various positions on both the benzothiophene and phenyl rings can lead to a vast library of new analogues. hw.ac.uk These derivatization efforts are crucial for structure-activity relationship (SAR) studies, particularly in the context of drug discovery, where fine-tuning of the molecular structure can lead to enhanced biological activity and improved pharmacokinetic properties. nih.gov The strategic incorporation of different functional groups can also modulate the electronic and photophysical properties of the molecule, opening up new avenues in materials science. ktu.edu

Advanced Computational Modeling for Predictive Design

Computational chemistry is becoming an indispensable tool in the rational design of novel molecules. For (4-(Benzo[b]thiophen-3-yl)phenyl)methanol and its derivatives, advanced computational modeling techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are being employed to predict their biological activities and binding affinities with various targets. nih.govimist.maimist.ma These in silico methods allow for the screening of virtual libraries of compounds, prioritizing the synthesis of candidates with the highest potential. nih.govresearchgate.net Molecular dynamics simulations can further elucidate the detailed binding modes and interactions of these molecules with biological macromolecules, providing valuable insights for the design of more potent and selective agents. nih.gov Density Functional Theory (DFT) calculations are also being used to understand the relationship between molecular structure and electronic properties, which is particularly relevant for applications in organic electronics. nih.govnih.gov

Computational TechniqueApplication in (4-(Benzo[b]thiophen-3-yl)phenyl)methanol ResearchPotential Outcomes
QSAR Predicting biological activity based on molecular structure. nih.govimist.maimist.maIdentification of key structural features for desired activity.
Molecular Docking Simulating the binding of derivatives to biological targets. nih.govimist.maimist.maPrioritization of compounds for synthesis and biological testing.
Molecular Dynamics Investigating the dynamic behavior of ligand-receptor complexes. nih.govUnderstanding the stability and nature of molecular interactions.
DFT Calculating electronic properties and reactivity. nih.govnih.govDesign of molecules with tailored optoelectronic properties.

Integration into Complex Molecular Architectures

The (4-(Benzo[b]thiophen-3-yl)phenyl)methanol scaffold can serve as a valuable building block for the construction of more complex molecular architectures. Future research will likely see its integration into larger, multi-component systems designed for specific functions. In medicinal chemistry, this could involve the creation of hybrid molecules where the benzothiophene moiety is linked to other pharmacophores to achieve synergistic or multi-target effects. nih.gov In materials science, this could lead to the development of novel polymers and dendrimers with unique photophysical and electronic properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). ktu.edunih.govmdpi.com

Contributions to Interdisciplinary Research Fields

The inherent versatility of the benzothiophene core positions (4-(Benzo[b]thiophen-3-yl)phenyl)methanol and its derivatives at the crossroads of several scientific disciplines. nih.gov In medicinal chemistry , these compounds are being investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. ktu.edunih.govijpsjournal.com In materials science , their fluorescent and semiconducting properties are being explored for the development of advanced organic electronic devices. ktu.edumdpi.com Furthermore, the unique chemical properties of benzothiophenes make them interesting candidates for applications in agrochemicals and as molecular probes for biological imaging. The continued exploration of this compound and its analogues is expected to foster collaboration and innovation across these and other emerging research fields.

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